molecular formula C25H21N5O5 B2659648 N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1216651-75-0

N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

カタログ番号: B2659648
CAS番号: 1216651-75-0
分子量: 471.473
InChIキー: PUALANGLOKLIBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide have been tested against various cancer cell lines. In one study, compounds demonstrated IC50 values as low as 3 nM against melanoma cells, indicating potent antiproliferative effects . The structure–activity relationship (SAR) analyses suggest that modifications to the quinoxaline structure can enhance anticancer activity through increased interaction with cellular targets.

Antiviral Activity

Quinoxaline derivatives have also shown promise as antiviral agents. In vitro studies have assessed their effectiveness against viruses such as HIV. Compounds exhibiting reverse transcriptase inhibition comparable to established drugs like nevirapine highlight the potential for developing new antiviral therapies based on this scaffold .

Neuroprotective Effects

Emerging research suggests that certain quinoxaline derivatives may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory pathways. Further investigations into their mechanisms of action are warranted to explore this application fully .

Case Studies

Case Study 1: Anticancer Efficacy

In a comprehensive study involving 60 different cancer cell lines, a related quinoxaline derivative was evaluated for growth inhibition. Results indicated that specific structural modifications led to enhanced cytotoxicity against melanoma and leukemic cell lines. The compound's ability to induce apoptosis was linked to its interaction with key signaling pathways involved in cell survival .

Case Study 2: Antiviral Screening

A series of quinoxaline derivatives were screened for their inhibitory effects on HIV reverse transcriptase. Among the tested compounds, several demonstrated significant inhibition at concentrations as low as 10 µM. These findings support the notion that quinoxaline-based compounds could serve as lead candidates for further drug development in antiviral therapy .

生物活性

N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide (commonly referred to as F842-0505) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

F842-0505 has the following molecular formula: C25_{25}H21_{21}N5_5O5_5. The structure includes a quinoxaline core fused with a triazole ring and various substituents that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including F842-0505. The compound has been evaluated against various cancer cell lines:

  • MCF-7 (breast cancer) : Moderate activity observed.
  • Hep G2 (liver cancer) : Notable cytotoxicity.
  • HCT116 (colon cancer) : Exhibited significant inhibition.

The structure–activity relationship (SAR) indicates that modifications to the quinoxaline nucleus can enhance anticancer efficacy. For instance, the introduction of electron-donating groups has been shown to increase activity against these cell lines significantly .

The mechanism by which F842-0505 exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Treatment with F842-0505 leads to upregulation of pro-apoptotic markers such as P53 and caspases while downregulating anti-apoptotic factors like Bcl2 .
  • Dual Targeting : Preliminary data suggest that F842-0505 may inhibit PARP-1 and EGFR pathways, which are crucial for cancer cell survival and proliferation .

Pharmacological Profile

Beyond its anticancer properties, F842-0505 exhibits several other pharmacological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Inhibitory effects against LPS-induced NO release have been documented, suggesting anti-inflammatory properties .

Case Studies and Research Findings

Several studies have contributed to our understanding of F842-0505's biological activity:

StudyFindings
Evaluated SAR of quinoxaline derivatives; found moderate activity against MCF-7 and Hep G2.
Demonstrated apoptosis induction in MDA-MB-231 cells; dual inhibition of PARP-1 and EGFR noted.
Assessed anti-inflammatory activity; significant reduction in NO release observed.

特性

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O5/c1-33-17-12-13-21(34-2)19(14-17)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUALANGLOKLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。